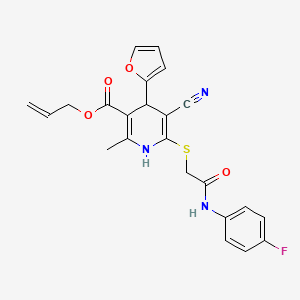

![molecular formula C11H6ClF6N3S B2361411 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine CAS No. 2060751-17-7](/img/structure/B2361411.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

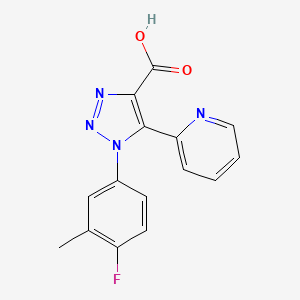

This compound belongs to a class of compounds known as trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This specific compound also contains a thiazol-2-amine group, which may contribute to its unique properties.Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives typically involve the introduction of TFMP groups within the structures of other molecules . The exact reactions would depend on the specific synthesis method used.Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a related compound, has a boiling point of 50-55 °C/11 mmHg, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .Applications De Recherche Scientifique

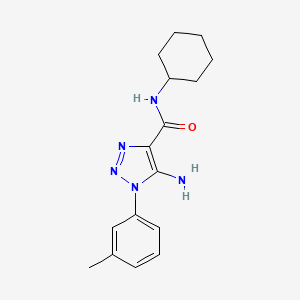

Dynamic Tautomerism and Divalent N(I) Character : Bhatia, Malkhede, and Bharatam (2013) studied N-(pyridin-2-yl)thiazol-2-amine, noting its versatile chemical functional unit in therapeutically important species. Their quantum chemical analysis revealed six competitive isomeric structures with a relative energy difference of ∼4 kcal/mol. Some structures possess divalent N(I) character, indicating competition between thiazole and pyridine groups for accommodating tautomeric hydrogen, showing electron donating properties (Bhatia, Malkhede, & Bharatam, 2013).

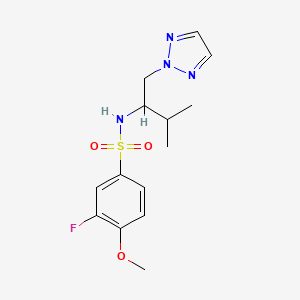

Oxidative C–H Functionalization for Biological Potency : Mariappan, Rajaguru, Roja, Muthusubramanian, and Bhuvanesh (2016) synthesized biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy. They used phenyliodine(III) bis(trifluoroacetate) as the oxidant, featuring a metal-free approach with a broad substrate scope (Mariappan et al., 2016).

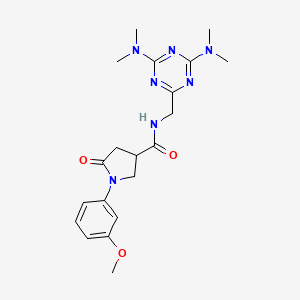

Thermolysis for Heteroazine Fused Thiazole-2-Carbonitriles Synthesis : Koutentis, Koyioni, and Michaelidou (2013) described the thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, leading to the formation of thiazolopyridine-2-carbonitriles. They achieved moderate to near quantitative yields in a high-yielding two-step route to these compounds (Koutentis, Koyioni, & Michaelidou, 2013).

Substituted [1,3]Thiazolo[4,5-b]pyridines Synthesis : Thomae, Perspicace, Hesse, Kirsch, and Seck (2008) worked on an easy preparation of substituted 4-amino-5-cyano-1,3-thiazoles, which were used as starting materials for new substituted [1,3]thiazolo[4,5-e]pyridines and [1,3]thiazolo[4,5-d][1,2,3]triazines (Thomae et al., 2008).

Antifungal and Antibacterial Activities : Narayana, Raj, Ashalatha, and Kumari (2007) prepared novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, demonstrating their excellent antifungal and antibacterial activities (Narayana et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF6N3S/c12-6-1-5(11(16,17)18)2-19-8(6)7-3-22-9(21-7)20-4-10(13,14)15/h1-3H,4H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTDQWMXCSQRGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=CSC(=N2)NCC(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF6N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)

![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2361341.png)

![Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2361348.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2361351.png)